N-(3-ETHOXYPROPYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(3-ETHOXYPROPYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a synthetic heterocyclic compound featuring a [1,2,3]triazolo[1,5-a]quinazoline core. Its structure includes a 3-ethoxypropyl side chain at the 5-amino position and a 2,4,6-trimethylbenzenesulfonyl group at the 3-position. The ethoxypropyl moiety may enhance solubility, while the bulky trimethylbenzenesulfonyl group likely contributes to steric effects and binding specificity.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-5-31-12-8-11-24-21-18-9-6-7-10-19(18)28-22(25-21)23(26-27-28)32(29,30)20-16(3)13-15(2)14-17(20)4/h6-7,9-10,13-14H,5,8,11-12H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXGVJZVSKRNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazoloquinazolines and triazolopyrimidines, which exhibit diverse biological activities. Below is a systematic comparison with structurally related analogs:
Core Scaffold Comparison
- Thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines (e.g., compounds 4i, 5n, o): These derivatives demonstrated superior anticancer activity compared to aryl-fused triazoloquinazolines (e.g., compounds 6a–c). This suggests that heterocyclic fusion (e.g., thieno rings) enhances bioactivity compared to aryl-fused systems like quinazolines.
[1,2,3]Triazolo[1,5-a]quinazolines (e.g., 6a–c ):
These compounds, including the target molecule, share a fused quinazoline core but differ in substituents. The low activity of 6a highlights the need for optimized substituents to improve potency .
Substituent-Driven Comparisons
- 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine (ECHEMI ID: 866811-43-0): This analog replaces the trimethylbenzenesulfonyl group with a simpler benzenesulfonyl moiety and substitutes the ethoxypropyl chain with a 4-ethoxyphenyl group. The ethoxyphenyl group, being less flexible than ethoxypropyl, could limit solubility .
- N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine (ECHEMI ID: 866844-66-8): This compound features a diethoxyphenethyl chain and a 4-methylphenyl substituent. The extended diethoxy group may improve membrane permeability, while the methylphenyl group provides moderate electron-donating effects.
Functional Group Impact
Sulfonyl Groups :
The 2,4,6-trimethylbenzenesulfonyl group in the target compound introduces significant steric bulk and electron-donating methyl groups, which may enhance binding to hydrophobic pockets in enzymes. In contrast, the unsubstituted benzenesulfonyl group in ECHEMI-866811-43-0 lacks these advantages .Alkoxy Chains :
The 3-ethoxypropyl chain in the target molecule offers greater conformational flexibility than the rigid ethoxyphenyl or diethoxyphenethyl groups in analogs. This flexibility likely improves pharmacokinetic properties, such as absorption and distribution .
Data Tables
Table 1: Structural and Functional Comparison
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